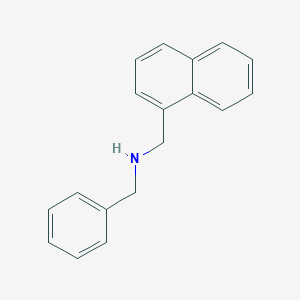

Benzylnaphthalen-1-ylmethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(naphthalen-1-ylmethyl)-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N/c1-2-7-15(8-3-1)13-19-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-12,19H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAKEDUKXVSIAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373456 | |

| Record name | benzylnaphthalen-1-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14393-12-5 | |

| Record name | benzylnaphthalen-1-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzylnaphthalen-1-ylmethylamine

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for Benzylnaphthalen-1-ylmethylamine (CAS No. 14393-12-5), a key secondary amine with applications in chemical and pharmaceutical research.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the primary synthetic methodologies. The guide emphasizes the underlying chemical principles, provides field-proven insights into experimental choices, and includes detailed, step-by-step protocols. The core synthetic strategies discussed are reductive amination and nucleophilic substitution, with a focus on reaction optimization, yield, and purity.

Introduction: Significance of Benzylnaphthalen-1-ylmethylamine

Benzylnaphthalen-1-ylmethylamine, with the molecular formula C₁₈H₁₇N and a molecular weight of 247.33 g/mol , is a significant building block in organic synthesis.[2] Its structural motif, featuring both a benzyl group and a naphthalen-1-ylmethyl group attached to a secondary amine, makes it a valuable precursor for the synthesis of more complex molecules, including pharmacologically active compounds. Notably, it is structurally related to antifungal agents like butenafine and naftifine, which function by inhibiting squalene epoxidase, a critical enzyme in fungal ergosterol biosynthesis.[3][4] This structural similarity underscores the potential of Benzylnaphthalen-1-ylmethylamine derivatives as candidates for novel therapeutic agents.

Core Synthetic Strategies

The synthesis of Benzylnaphthalen-1-ylmethylamine can be efficiently achieved through two primary and reliable chemical transformations:

-

Reductive Amination: A one-pot reaction involving the condensation of 1-naphthaldehyde with benzylamine to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine.

-

Nucleophilic Substitution: The reaction of 1-chloromethylnaphthalene with benzylamine, where the amine acts as a nucleophile to displace the chloride leaving group.

This guide will delve into the mechanistic details and practical execution of both methodologies.

Synthetic Pathway I: Reductive Amination

Reductive amination is a widely employed and highly efficient method for the synthesis of amines from carbonyl compounds.[5][6] The process involves two key steps that are often performed in a single reaction vessel: the formation of an imine from the reaction of an aldehyde or ketone with a primary amine, followed by the reduction of the imine to the corresponding amine.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the benzylamine nitrogen on the electrophilic carbonyl carbon of 1-naphthaldehyde. This is followed by dehydration to form a Schiff base (imine). A reducing agent, selective for the imine double bond over the carbonyl group, is then introduced to yield the final product. The choice of reducing agent is critical to prevent the reduction of the starting aldehyde.

Caption: Reductive amination workflow for Benzylnaphthalen-1-ylmethylamine synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for reductive amination of aldehydes with benzylamine.[5][7][8]

Materials:

-

1-Naphthaldehyde

-

Benzylamine

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄) or Palladium on carbon (Pd/C) and Hydrogen (H₂)

-

Glacial acetic acid (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 1-naphthaldehyde (1.0 eq) in methanol.

-

Add benzylamine (1.05 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or GC to confirm the consumption of the aldehyde.

-

-

Reduction:

-

Method A (Sodium Borohydride): Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved. After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-3 hours.

-

Method B (Catalytic Hydrogenation): To the methanolic solution of the imine, add 5-10 mol% of Pd/C. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir vigorously at room temperature for 4-6 hours or until the reaction is complete.[7]

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water.

-

If using NaBH₄, acidify the mixture with 1M HCl to decompose any remaining borohydride, then basify with NaOH to a pH of ~9-10.

-

Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure Benzylnaphthalen-1-ylmethylamine.

-

Key Parameters and Optimization

| Parameter | Recommended Condition | Rationale and Field Insights |

| Solvent | Methanol, Ethanol | Protic solvents are generally effective for both imine formation and reduction with hydrides. |

| Reducing Agent | NaBH₄, NaBH(OAc)₃, H₂/Pd-C | NaBH₄ is cost-effective and efficient.[5] NaBH(OAc)₃ is milder and more selective. Catalytic hydrogenation is a clean method but requires specialized equipment.[7] |

| Temperature | 0 °C to Room Temperature | Imine formation is typically facile at room temperature. The reduction step with NaBH₄ is initially performed at 0 °C to control the exothermic reaction. |

| pH | Mildly acidic (for imine formation) | A catalytic amount of acid accelerates the dehydration step in imine formation. |

Synthetic Pathway II: Nucleophilic Substitution

An alternative and straightforward approach to Benzylnaphthalen-1-ylmethylamine is the nucleophilic substitution of a suitable leaving group on the naphthalen-1-ylmethyl moiety by benzylamine. 1-Chloromethylnaphthalene is a readily available starting material for this purpose.

Mechanistic Rationale

This reaction follows a typical Sₙ2 mechanism. The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbon atom of 1-chloromethylnaphthalene. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.

Caption: Nucleophilic substitution workflow for Benzylnaphthalen-1-ylmethylamine synthesis.

Detailed Experimental Protocol

This protocol is based on general procedures for the N-alkylation of amines with alkyl halides.[9]

Materials:

-

1-Chloromethylnaphthalene

-

Benzylamine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

To a solution of 1-chloromethylnaphthalene (1.0 eq) in acetonitrile or DMF in a round-bottom flask, add benzylamine (1.1 eq).

-

Add a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq) to act as an HCl scavenger.

-

Attach a reflux condenser and heat the reaction mixture to 60-80 °C.

-

-

Reaction Monitoring:

-

Stir the reaction at the elevated temperature for 6-12 hours.

-

Monitor the progress of the reaction by TLC, observing the disappearance of the 1-chloromethylnaphthalene spot.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter off any inorganic salts (if K₂CO₃ was used).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water (3 x 50 mL) to remove any remaining salts and DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

-

Key Parameters and Optimization

| Parameter | Recommended Condition | Rationale and Field Insights |

| Solvent | Acetonitrile, DMF | Polar aprotic solvents are ideal for Sₙ2 reactions as they solvate the cation of the base without hydrogen bonding to the nucleophile. |

| Base | K₂CO₃, Et₃N | An inorganic base like K₂CO₃ is easily filtered off. A tertiary amine base like Et₃N is soluble and forms a hydrochloride salt that may need to be washed out. |

| Temperature | 60-80 °C | Heating is generally required to achieve a reasonable reaction rate for the substitution reaction. |

| Stoichiometry | Slight excess of benzylamine | Using a slight excess of the amine can help drive the reaction to completion. A large excess should be avoided to minimize the formation of by-products and simplify purification. |

Conclusion

The synthesis of Benzylnaphthalen-1-ylmethylamine can be reliably accomplished through either reductive amination of 1-naphthaldehyde with benzylamine or nucleophilic substitution of 1-chloromethylnaphthalene with benzylamine. The choice of method will depend on the availability of starting materials, the scale of the synthesis, and the available equipment. Reductive amination is often preferred for its one-pot nature and high atom economy. Both methods, when optimized, provide good to excellent yields of the target compound. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis of Benzylnaphthalen-1-ylmethylamine in a research and development setting.

References

-

Der Pharma Chemica. (n.d.). Synthesis of novel benzylamine analogues of Anacardic acid as potent antibacterial agents. Retrieved from [Link]

- Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.

-

Wikipedia. (n.d.). Butenafine. Retrieved from [Link]

-

PubMed. (n.d.). Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum. Retrieved from [Link]

- Google Patents. (n.d.). CN101732241A - Cream of butenafine hydrochloride and preparation method thereof.

-

ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... Retrieved from [Link]

- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

-

Organic Syntheses. (n.d.). ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. Retrieved from [Link]

-

Indian Chemical Engineer. (n.d.). Short Communication. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N,N-Diphenyl-1-naphthalenemethanamine. Retrieved from [Link]

-

MDPI. (n.d.). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

-

PMC - NIH. (n.d.). Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. Butenafine - Wikipedia [en.wikipedia.org]

- 4. Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzylnaphthalen-1-ylmethylamine (CAS 14393-12-5): Synthesis, Characterization, and Biological Significance

Abstract

This technical guide provides a comprehensive overview of Benzylnaphthalen-1-ylmethylamine (CAS 14393-12-5), a secondary amine with significant potential in the field of medicinal chemistry, particularly in the development of novel antifungal agents. This document details the chemical and physical properties of the compound, outlines robust synthetic and purification methodologies, and provides a framework for its analytical characterization. Furthermore, it delves into the prospective biological activity and mechanism of action, positioning Benzylnaphthalen-1-ylmethylamine as a valuable scaffold for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and reproducibility.

Introduction

Benzylnaphthalen-1-ylmethylamine, also known as N-benzyl-1-(naphthalen-1-yl)methanamine, is a chemical entity belonging to the benzylamine class of compounds. Structurally, it features a benzyl group and a naphthalen-1-ylmethyl group attached to a central nitrogen atom. The unique combination of the bulky, lipophilic naphthalene moiety and the versatile benzyl group imparts specific physicochemical properties that are of interest in drug design.

The benzylamine scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities. Of particular note is the established role of certain benzylamines as inhibitors of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway. This positions Benzylnaphthalen-1-ylmethylamine and its analogs as promising candidates for the development of new antifungal therapeutics. This guide aims to provide a detailed technical resource for the synthesis, purification, and characterization of this compound, facilitating further research into its potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of Benzylnaphthalen-1-ylmethylamine are summarized in the table below. It is important to note that while some of these properties are experimentally determined, others are computationally predicted and should be considered as such.

| Property | Value | Source |

| CAS Number | 14393-12-5 | ChemScene[1] |

| Molecular Formula | C₁₈H₁₇N | ChemScene[1] |

| Molecular Weight | 247.33 g/mol | ChemScene[1] |

| Appearance | Predicted: Colorless to pale yellow oil or solid | Inferred from related compounds |

| Purity | ≥98% (Commercially available) | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | ChemScene[1] |

| logP (octanol-water partition coefficient) | 4.1296 (Computed) | ChemScene[1] |

| Hydrogen Bond Acceptors | 1 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 4 | ChemScene[1] |

| Storage | Sealed in dry, 2-8°C | ChemScene[1] |

Synthesis and Purification

The synthesis of Benzylnaphthalen-1-ylmethylamine can be efficiently achieved through two primary and well-established synthetic routes: reductive amination and direct alkylation. The choice of method may depend on the availability of starting materials and desired scale.

Synthetic Strategy 1: Reductive Amination of 1-Naphthaldehyde

Reductive amination is a highly versatile and widely used method for the formation of carbon-nitrogen bonds. This approach involves the reaction of a carbonyl compound (1-naphthaldehyde) with an amine (benzylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.

-

Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for reducing the imine intermediate without affecting the aromatic rings. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are not necessary and would be less chemoselective.

-

Solvent System: A protic solvent like methanol or ethanol is suitable for this reaction as it facilitates both the imine formation and the reduction step.

-

Temperature Control: The initial imine formation is typically carried out at room temperature, while the reduction with NaBH₄ may require cooling to control the exothermic reaction.

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthaldehyde (1.0 eq) in methanol. To this solution, add benzylamine (1.05 eq) dropwise at room temperature. Stir the reaction mixture for 2-4 hours to allow for the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10°C.

-

Quenching and Work-up: After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of water.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration: Remove the solvent in vacuo to yield the crude Benzylnaphthalen-1-ylmethylamine.

Synthetic Strategy 2: N-Alkylation of 1-Naphthalenemethylamine

This classical approach involves the direct alkylation of a primary amine (1-naphthalenemethylamine) with an alkyl halide (benzyl bromide). A base is required to neutralize the hydrobromic acid formed during the reaction.

-

Choice of Base: A non-nucleophilic base such as potassium carbonate or triethylamine is used to prevent competition with the primary amine in reacting with the benzyl bromide.

-

Solvent: An aprotic polar solvent like acetonitrile or dimethylformamide (DMF) is suitable for this SN2 reaction, as it can dissolve the reactants and facilitate the reaction without interfering with the nucleophile.

-

Control of Over-alkylation: Using a slight excess of the primary amine can help to minimize the formation of the tertiary amine byproduct.

-

Reaction Setup: To a solution of 1-naphthalenemethylamine (1.2 eq) and potassium carbonate (2.0 eq) in acetonitrile, add benzyl bromide (1.0 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 50-60°C and stir for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Purification

The crude Benzylnaphthalen-1-ylmethylamine obtained from either synthetic route can be purified to a high degree using the following methods:

-

Acid-Base Extraction: This is a highly effective method for purifying amines. The crude product is dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the amine, transferring it to the aqueous layer. The aqueous layer is then washed with an organic solvent to remove any non-basic impurities. The aqueous layer is subsequently basified (e.g., with 2M NaOH) to deprotonate the amine, which is then extracted back into an organic solvent. This process effectively removes non-basic impurities.[2]

-

Column Chromatography: For achieving the highest purity, column chromatography on silica gel is recommended. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective for eluting the product.

-

High Vacuum Distillation: For larger quantities, high vacuum distillation can be an effective purification method for liquid amines.[2]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized Benzylnaphthalen-1-ylmethylamine. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene and benzyl groups, as well as singlets for the two methylene (CH₂) groups. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the aliphatic carbons of the methylene groups.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. The fragmentation pattern can also offer structural information. Expected fragments would correspond to the loss of a benzyl group or a naphthylmethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching of the aromatic rings. A key feature will be the N-H stretching vibration for the secondary amine.

Biological Activity and Mechanism of Action

Antifungal Potential

While specific antifungal activity data for Benzylnaphthalen-1-ylmethylamine is not extensively published, the broader class of benzylamines has well-documented antifungal properties. Notably, a study on a series of chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines demonstrated significant in vitro activity against various fungal pathogens, including Cryptococcus neoformans, Trichophyton mentagrophytes, and Trichophyton rubrum.[3] Some of these derivatives exhibited MIC₅₀ values comparable to the commercial antifungal drug Butenafine.[3] This strongly suggests that Benzylnaphthalen-1-ylmethylamine is a promising scaffold for the development of novel antifungal agents.

Mechanism of Action: Inhibition of Squalene Epoxidase

The primary mechanism of action for antifungal benzylamines is the inhibition of squalene epoxidase. This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, where it plays a crucial role in maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

Inhibition of squalene epoxidase leads to two detrimental effects on the fungal cell:

-

Depletion of Ergosterol: The lack of ergosterol disrupts the structure and function of the cell membrane, leading to increased permeability and ultimately cell death.

-

Accumulation of Squalene: The buildup of squalene within the fungal cell is cytotoxic, further contributing to the antifungal effect.

This mechanism is highly selective for the fungal enzyme over its mammalian counterpart, which contributes to the favorable safety profile of this class of antifungals.

Sources

- 1. chemscene.com [chemscene.com]

- 2. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 3. Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Benzylnaphthalen-1-ylmethylamine: A Molecule of Untapped Potential

An In-Depth Technical Guide to Benzylnaphthalen-1-ylmethylamine for Proteomics Research

This guide provides a comprehensive technical overview of Benzylnaphthalen-1-ylmethylamine, exploring its chemical properties and potential applications as a novel tool in the field of chemical proteomics. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical framework and hypothetical workflows for leveraging this molecule in protein labeling and interaction studies.

Benzylnaphthalen-1-ylmethylamine (CAS 14393-12-5) is a biochemical compound noted for its potential use in proteomics research.[1] Its unique structure, combining a bulky, hydrophobic naphthalene group with a reactive secondary amine and a flexible benzyl moiety, suggests a versatile scaffold for the development of novel chemical probes. While direct, widespread applications in published literature are not yet prevalent, its constituent parts provide a strong rationale for its utility in elucidating protein function, interactions, and localization.

The core value of this molecule lies in the strategic combination of its functional groups. The naphthalene ring is inherently fluorescent, a property that can be exploited for biological imaging.[2] The secondary amine serves as a chemical handle for conjugation, allowing for the attachment of various functionalities to create bespoke probes for specific proteomics workflows.

Physicochemical Properties

A clear understanding of the molecule's properties is foundational to designing its application. Key characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 14393-12-5 | [1][3] |

| Molecular Formula | C₁₈H₁₇N | [1][3] |

| Molecular Weight | 247.33 g/mol | [1][3] |

| Synonyms | N-benzyl-1-(naphthalen-1-yl)methanamine | [3] |

| Structure | A naphthalene ring linked to a methylamine group, which is also bonded to a benzyl group. | [1] |

| Solubility | Expected to be soluble in organic solvents and insoluble in water, similar to related naphthalene compounds.[2] |

The Chemical Rationale: Designing Proteomic Probes from a Novel Scaffold

Modern chemical proteomics relies on the design of small molecules that can interact with and report on proteins within complex biological systems.[4] These probes are typically composed of three key elements: a reactive group for covalent modification, a recognition element for specific binding, and a reporter tag for detection and analysis. Benzylnaphthalen-1-ylmethylamine serves as an excellent starting scaffold that can be elaborated to incorporate these features.

The central hypothesis is that Benzylnaphthalen-1-ylmethylamine can be functionalized to create either covalent labeling reagents or affinity-based probes .

-

Covalent Labeling: The secondary amine can be modified to bear a reactive group (e.g., an electrophile) that forms a stable, covalent bond with nucleophilic amino acid residues (such as Cysteine, Lysine, or Histidine) on target proteins.[5] This approach permanently "tags" proteins for subsequent identification by mass spectrometry.

-

Affinity-Based Probing: The molecule can be immobilized on a solid support (e.g., agarose beads) to create an affinity matrix.[6] This matrix can then be used to "pull down" proteins that interact non-covalently with the benzyl-naphthalene structure, enabling the identification of binding partners from a cell lysate.

Proposed General Workflow for Probe Development

The development of a functional proteomic probe from the Benzylnaphthalen-1-ylmethylamine scaffold follows a logical progression from chemical synthesis to biological application and data analysis. This workflow ensures that the final tool is both effective and validated.

Experimental Protocol: Proteome Labeling

This protocol is a hypothetical, self-validating system for labeling proteins in a complex mixture, such as a cancer cell lysate.

1. Preparation of Cell Lysate: a. Culture human cancer cells (e.g., HeLa) to ~80% confluency. b. Harvest cells and wash twice with ice-cold PBS. c. Lyse cells in a suitable buffer (e.g., RIPA buffer without primary amines like Tris) supplemented with protease inhibitors. [7] d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Determine protein concentration using a compatible method (e.g., BCA assay).

2. Protein Labeling Reaction: a. Dilute the cell lysate to a final concentration of 1 mg/mL in a phosphate buffer (pH 7.4). b. Prepare a 10 mM stock solution of the synthesized BNM-NHS probe in anhydrous DMSO. c. Add the BNM-NHS probe to the lysate to a final concentration of 100 µM.

- Causality: This concentration is a typical starting point for proteome-wide labeling, balancing labeling efficiency with potential off-target effects. d. As a negative control, add an equivalent volume of DMSO to a separate aliquot of the lysate. e. Incubate the reactions for 1 hour at room temperature with gentle agitation.

3. Quenching and Sample Preparation for MS: a. Quench the reaction by adding a primary amine, such as methylamine or hydroxylamine, to a final concentration of 50 mM to consume any unreacted probe. [8] * Trustworthiness: This step is critical to prevent non-specific labeling during subsequent sample handling. Methylamine has been shown to be highly effective at removing unwanted O-ester modifications that can arise from NHS chemistry. [8] b. Precipitate the proteins using a cold acetone/TCA method to remove interfering substances. c. Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea). d. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

4. Protein Digestion and Mass Spectrometry: a. Dilute the urea concentration to <2 M and digest the proteins overnight with sequencing-grade trypsin. b. Acidify the resulting peptide mixture with formic acid and desalt using a C18 StageTip. c. Analyze the peptides by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

Workflow II: Benzylnaphthalen-1-ylmethylamine for Affinity-Based Target Identification

Affinity purification coupled with mass spectrometry (AP-MS) is a cornerstone technique for mapping protein-protein and protein-small molecule interactions. [6][9]By immobilizing Benzylnaphthalen-1-ylmethylamine, it can be used as "bait" to capture its cellular binding partners.

Probe Design: Immobilization Strategy

To create an affinity resin, the secondary amine of the scaffold can be functionalized with a linker terminating in a group suitable for conjugation to a solid support, such as NHS-activated sepharose beads. This links the "bait" molecule to the beads via a stable amide bond.

Experimental Protocol: Affinity Purification

1. Preparation of Affinity and Control Resins: a. Synthesize a linker-modified version of Benzylnaphthalen-1-ylmethylamine. b. Covalently couple the modified bait to NHS-activated Sepharose beads according to the manufacturer's protocol. c. Prepare control beads by blocking the NHS-activated sites with a small molecule like ethanolamine.

- Trustworthiness: The control beads are essential for distinguishing true interactors from proteins that bind non-specifically to the bead matrix itself.

2. Lysate Incubation and Washing: a. Prepare native cell lysate as described previously, but using a non-denaturing buffer (e.g., a HEPES-based buffer) to preserve protein complexes. b. Incubate 1-2 mg of cell lysate with 50 µL of the affinity resin (and control resin in a separate tube) for 2-4 hours at 4°C on a rotator. c. Pellet the beads by gentle centrifugation and discard the supernatant. d. Wash the beads extensively (e.g., 5 times) with wash buffer containing a low concentration of detergent (e.g., 0.1% NP-40) to remove non-specific binders.

3. Elution and Sample Processing: a. Elute bound proteins from the beads using a competitive agent or a denaturing solution like SDS-PAGE loading buffer or 8 M urea. b. Process the eluted proteins for mass spectrometry using the reduction, alkylation, and digestion steps outlined in section 3.2.

Data Analysis and Interpretation

Whether using covalent labeling or affinity purification, mass spectrometry is the ultimate readout. [10]The analysis strategy is tailored to the experimental workflow.

Analysis of Covalent Labeling Data

The primary goal is to identify peptides that have been modified by the BNM probe. This is achieved by searching the MS/MS data for a specific mass shift corresponding to the addition of the probe.

| Parameter | Description |

| Precursor Mass Shift | The mass of the BNM probe (minus the leaving group, e.g., NHS) is added to the mass of the modified peptide. This exact mass is used in the database search. |

| MS/MS Fragmentation | The fragmentation pattern of the labeled peptide will contain the fragment ions of the peptide backbone as well as a reporter ion corresponding to the BNM tag itself. The fragmentation of benzyl-tert-butylnaphthalenes often involves the loss of a methyl radical, a pattern that might be observable. [11] |

| Software Search Parameters | Database search algorithms (e.g., MaxQuant, Proteome Discoverer) must be configured to search for the BNM modification as a variable modification on relevant amino acids (Lys, Cys, His). |

Analysis of AP-MS Data

The goal is to identify proteins that are significantly enriched on the bait-coupled beads compared to the control beads. Label-free quantification (LFQ) or stable isotope labeling (SILAC) can be used.

-

Enrichment Analysis: Protein intensities from the bait and control pull-downs are compared. A protein is considered a high-confidence interactor if it shows a statistically significant (e.g., p-value < 0.05) and substantial fold-change (e.g., > 3-fold) enrichment in the bait sample.

-

Network Analysis: High-confidence interactors can be mapped onto known protein-protein interaction networks to identify enriched pathways and biological processes, providing insight into the molecule's mechanism of action.

Conclusion and Future Directions

Benzylnaphthalen-1-ylmethylamine represents a promising, yet underexplored, chemical scaffold for the development of novel proteomics tools. Its inherent structural features provide a rational basis for its application in both covalent and non-covalent protein profiling. The hypothetical workflows presented in this guide, grounded in established chemical proteomics principles, offer a roadmap for its validation and application.

Future research should focus on the synthesis and characterization of reactive derivatives and immobilized resins. Systematic testing of these probes against purified proteins and in complex cell lysates will be required to validate their reactivity, selectivity, and utility. Successful development could provide researchers with a new set of tools to explore the proteome, identify novel drug targets, and unravel complex biological mechanisms.

References

- WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents.

-

1-Benzylnaphthalene | C17H14 | CID 38074 - PubChem. National Center for Biotechnology Information. [Link]

-

Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. MDPI. [Link]

-

Benzyl and naphthalene methylphosphonic acid inhibitors of autotaxin with anti-invasive and anti-metastatic activity - PubMed. National Center for Biotechnology Information. [Link]

-

Analysis of naphthalene adduct binding sites in model proteins by tandem mass spectrometry - PubMed. National Center for Biotechnology Information. [Link]

-

Protocol for generating high-fidelity proteomic profiles using DROPPS - PMC - NIH. National Center for Biotechnology Information. [Link]

-

N-benzylnaphthalen-1-amine | C17H15N | CID 7038850 - PubChem. National Center for Biotechnology Information. [Link]

-

Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Chemical Proteomics Strategies for Analyzing Protein Lipidation Reveal the Bacterial O-Mycoloylome - PubMed. National Center for Biotechnology Information. [Link]

-

Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays | eLife. eLife. [Link]

-

(PDF) Mass spectrometry of Di-tert-butylnaphthalenes and benzyl-tert-butylnaphthalenes: Hydrogen Migration and intermediate ion-molecule complexes in tert-butylated naphthalene ions - ResearchGate. ResearchGate. [Link]

-

New chemical strategy boosts accuracy in proteomics - ASBMB. American Society for Biochemistry and Molecular Biology. [Link]

-

University of Groningen Chemical labeling for the analysis of proteins, peptides and metabolites by mass spectrometry Abello, Ni. University of Groningen. [Link]

-

A Practical Beginner's Guide to Proteomics - GitHub Pages. GitHub. [Link]

-

Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors - PubMed. National Center for Biotechnology Information. [Link]

-

Recent progress in enzymatic protein labelling techniques and their applications - PubMed. National Center for Biotechnology Information. [Link]

-

Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - NIH. National Center for Biotechnology Information. [Link]

-

(PDF) Best practices and benchmarks for intact protein analysis for top-down mass spectrometry - ResearchGate. ResearchGate. [Link]

-

The role of targeted chemical proteomics in pharmacology - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

-

Biomimetic Synthesis and Chemical Proteomics Reveal the Mechanism of Action and Functional Targets of Phloroglucinol Meroterpenoids - PubMed Central. National Center for Biotechnology Information. [Link]

-

Protocols for Extraction and Solubilization of Proteins for Proteomic Studies. Bio-Rad. [Link]

-

Higher-order structural characterisation of native proteins and complexes by top-down mass spectrometry - Chemical Science (RSC Publishing). Royal Society of Chemistry. [Link]

-

Different chemical proteomic approaches to identify the targets of lapatinib - PMC. National Center for Biotechnology Information. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of naphthalene adduct binding sites in model proteins by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of targeted chemical proteomics in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New chemical strategy boosts accuracy in proteomics [asbmb.org]

- 9. Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Higher-order structural characterisation of native proteins and complexes by top-down mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Benzylnaphthalen-1-ylmethylamine Derivatives and Analogs as Monoamine Reuptake Inhibitors

Abstract

This technical guide provides a comprehensive overview of Benzylnaphthalen-1-ylmethylamine derivatives and their analogs, a class of compounds with significant potential as monoamine reuptake inhibitors. The guide is intended for researchers, scientists, and professionals in the field of drug development. It delves into the medicinal chemistry, pharmacological profile, and preclinical evaluation of these compounds, with a particular focus on their activity as dual serotonin-norepinephrine reuptake inhibitors (SNRIs). The document outlines synthetic strategies, explores structure-activity relationships, and details key experimental protocols for their evaluation. The overarching goal is to furnish a foundational understanding of this chemical scaffold and to illuminate a rational path for the design and development of novel therapeutics for mood disorders and other neurological conditions.

Introduction: The Rationale for Developing Novel Monoamine Reuptake Inhibitors

The monoamine hypothesis of depression posits that a deficiency in the synaptic concentrations of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to the pathophysiology of major depressive disorder (MDD).[1] For decades, this hypothesis has been a cornerstone of antidepressant drug development, leading to the creation of selective serotonin reuptake inhibitors (SSRIs), norepinephrine reuptake inhibitors (NRIs), and dual serotonin-norepinephrine reuptake inhibitors (SNRIs).[2] While these medications have proven effective for many patients, there remains a significant unmet medical need for agents with improved efficacy, faster onset of action, and better side-effect profiles.[3]

Dual-acting SNRIs, such as venlafaxine and duloxetine, have demonstrated superior efficacy in some patient populations compared to SSRIs, suggesting that the synergistic enhancement of both serotonergic and noradrenergic neurotransmission can lead to better clinical outcomes.[4][5] This has spurred the exploration of novel chemical scaffolds that can potently and selectively modulate these monoamine transporters. The naphthalene moiety is a versatile platform in medicinal chemistry, appearing in a range of approved drugs and demonstrating a wide spectrum of biological activities.[6][7] Its rigid, lipophilic structure can be strategically functionalized to achieve high-affinity interactions with biological targets. The benzylnaphthalen-1-ylmethylamine core represents a promising scaffold for the development of novel monoamine transporter inhibitors.

This guide will explore the synthesis, pharmacology, and structure-activity relationships of this intriguing class of compounds, highlighting their potential as next-generation therapeutics.

Medicinal Chemistry: Synthesis of Benzylnaphthalen-1-ylmethylamine and its Analogs

The synthesis of the core Benzylnaphthalen-1-ylmethylamine scaffold can be efficiently achieved through reductive amination. This well-established and versatile reaction provides a direct and high-yielding route to the target secondary amine.

Proposed General Synthetic Route

A logical and experimentally sound approach to the synthesis of Benzylnaphthalen-1-ylmethylamine (3) involves the condensation of 1-naphthaldehyde (1) with benzylamine (2) to form an intermediate imine, which is then reduced in situ to the desired product.

Caption: General workflow for the synthesis of Benzylnaphthalen-1-ylmethylamine via reductive amination.

This one-pot reaction is typically carried out in a suitable solvent, such as methanol or ethanol, and utilizes a mild reducing agent like sodium borohydride (NaBH4). The choice of a mild reducing agent is crucial as it selectively reduces the imine double bond without affecting the carbonyl group of the starting aldehyde. This method is advantageous due to its operational simplicity and the ready availability of the starting materials.[8]

Detailed Experimental Protocol: Synthesis of Benzylnaphthalen-1-ylmethylamine

The following protocol is a validated, step-by-step procedure for the laboratory-scale synthesis of the parent compound.

Materials:

-

1-Naphthaldehyde

-

Benzylamine

-

Sodium borohydride (NaBH4)

-

Methanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of 1-naphthaldehyde (1.0 eq) in methanol in a round-bottom flask, add benzylamine (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes.

-

Quenching: After the addition of NaBH4 is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours. Quench the reaction by the slow addition of water.

-

Extraction: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol. Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.

-

Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure Benzylnaphthalen-1-ylmethylamine.

This protocol can be adapted for the synthesis of various analogs by substituting the starting 1-naphthaldehyde and benzylamine with appropriately functionalized derivatives.

Pharmacology and Mechanism of Action

The primary pharmacological targets of Benzylnaphthalen-1-ylmethylamine derivatives are the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, these compounds increase their availability to bind to postsynaptic receptors, thereby enhancing serotonergic and noradrenergic signaling.[2]

Dual Inhibition of SERT and NET

The dual inhibition of both SERT and NET is a clinically validated mechanism for the treatment of depression and other mood disorders.[4][5] The simultaneous elevation of both serotonin and norepinephrine in various brain regions is thought to produce a more robust and broader antidepressant effect than the selective inhibition of either transporter alone.[3]

A notable analog in this class, (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS), has demonstrated potent inhibitory activity at both SERT and NET, with a somewhat lower affinity for the dopamine transporter (DAT). This pharmacological profile positions it as a triple reuptake inhibitor, though with a clear preference for SERT and NET.

Downstream Signaling Pathways

The immediate consequence of SERT and NET inhibition is an increase in synaptic monoamine levels. However, the therapeutic effects of these drugs are believed to result from longer-term neuroadaptive changes. Chronic administration of antidepressants can lead to alterations in receptor density, gene expression, and intracellular signaling cascades.[9]

One of the key downstream effects of enhanced monoaminergic neurotransmission is the modulation of neurotrophic factor expression, particularly brain-derived neurotrophic factor (BDNF).[9] BDNF plays a critical role in neuronal survival, growth, and synaptic plasticity. Interestingly, studies have shown that chronic treatment with dual SERT/NET inhibitors can impair long-term potentiation (LTP), a cellular model of learning and memory, without altering BDNF expression.[1] This suggests that the therapeutic effects may be mediated through pathways independent of BDNF upregulation and that the impact on synaptic plasticity is complex.

Caption: Mechanism of action of Benzylnaphthalen-1-ylmethylamine derivatives at the synapse.

Structure-Activity Relationships (SAR)

The exploration of the structure-activity relationships of Benzylnaphthalen-1-ylmethylamine derivatives is crucial for optimizing their potency, selectivity, and pharmacokinetic properties. While a systematic SAR study on a broad series of these specific analogs is not yet publicly available, we can infer key relationships from existing data on related naphthalene-based compounds and general principles of monoamine transporter inhibitors.

Key Structural Features and Their Impact on Activity

-

Naphthalene Ring: The naphthalene scaffold serves as a rigid anchor for the molecule. Substitutions on this ring system can significantly impact binding affinity and selectivity. For instance, in a series of naphthalene-based PAD inhibitors, the naphthalene scaffold itself conferred greater potency compared to smaller aromatic systems like benzene or biphenyl.[10] Hydroxyl substitutions on the naphthalene ring were also found to enhance activity.[10]

-

Benzyl Group: The benzyl moiety is another critical component for interaction with the monoamine transporters. Aromatic substitutions on the benzyl ring can modulate electronic and steric properties, thereby influencing binding.

-

Amine Functionality: The basic nitrogen is essential for interaction with a conserved aspartate residue in the binding pocket of monoamine transporters. The nature of the substituent on the nitrogen (e.g., methyl vs. hydrogen) can affect potency and selectivity.

Quantitative Pharmacological Data

The following table summarizes the in vitro binding and functional inhibition data for the analog PRC200-SS, providing a quantitative insight into its potency at the human monoamine transporters.

| Compound | Target | Binding Affinity (Kd, nM) | Functional Inhibition (Ki, nM) |

| PRC200-SS | hSERT | 2.3 | 2.1 |

| hNET | 0.63 | 1.5 | |

| hDAT | 18 | 61 |

Data sourced from publicly available research.

This data demonstrates that PRC200-SS is a potent inhibitor of both SERT and NET, with a preference for NET in binding assays and a more balanced profile in functional inhibition assays. The weaker activity at DAT is a desirable characteristic for avoiding the abuse potential associated with dopamine reuptake inhibition.

Preclinical Evaluation: In Vitro and In Vivo Assays

The preclinical evaluation of novel antidepressant candidates involves a battery of in vitro and in vivo assays to characterize their pharmacological activity and predict their therapeutic potential.

In Vitro Monoamine Reuptake Inhibition Assay

This assay is fundamental for determining the potency and selectivity of a compound at the monoamine transporters.

Protocol:

-

Cell Culture: Utilize HEK293 cells stably expressing the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporters.

-

Compound Incubation: Plate the cells in 96-well plates and incubate with increasing concentrations of the test compound.

-

Radioligand Addition: Add a radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]NE for NET) to initiate the uptake reaction.

-

Termination and Lysis: After a defined incubation period, terminate the uptake by washing with ice-cold buffer. Lyse the cells to release the internalized radioligand.

-

Quantification: Measure the amount of radioactivity in the cell lysate using a scintillation counter.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

In Vivo Behavioral Models of Antidepressant Activity

Animal models are essential for assessing the potential antidepressant-like effects of a compound in a whole-organism context. The forced swim test and the tail suspension test are widely used behavioral despair models.

Forced Swim Test Protocol (Mouse):

-

Apparatus: A transparent cylinder filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom or escaping.

-

Acclimation: On day 1, place the mouse in the cylinder for a 15-minute pre-swim session.

-

Drug Administration: Administer the test compound or vehicle at appropriate time points before the test session.

-

Test Session: On day 2, place the mouse in the cylinder for a 6-minute test session.

-

Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session. A decrease in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test Protocol (Mouse):

-

Apparatus: A chamber where the mouse can be suspended by its tail, preventing it from escaping or climbing.

-

Suspension: Suspend the mouse by its tail using adhesive tape.

-

Behavioral Scoring: Record the duration of immobility over a 6-minute test period. A decrease in immobility is interpreted as an antidepressant-like effect.

Caption: A simplified workflow for the preclinical evaluation of novel Benzylnaphthalen-1-ylmethylamine analogs.

Conclusion and Future Directions

The Benzylnaphthalen-1-ylmethylamine scaffold represents a promising starting point for the development of novel dual serotonin-norepinephrine reuptake inhibitors. The straightforward and versatile synthesis allows for the generation of diverse analogs for structure-activity relationship studies. The demonstrated high affinity of analogs like PRC200-SS for both SERT and NET validates the potential of this chemical class.

Future research should focus on a systematic exploration of substitutions on both the naphthalene and benzyl rings to delineate a comprehensive SAR. This will enable the fine-tuning of potency, selectivity (particularly the SERT/NET ratio), and pharmacokinetic properties. Further investigation into the downstream signaling effects of these compounds will provide a more nuanced understanding of their mechanism of action and may reveal novel biomarkers for therapeutic response. Ultimately, the goal is to identify a lead candidate with an optimized pharmacological profile for advancement into clinical development for the treatment of depression and other neurological disorders.

References

- Cheng, Y., Yu, T. T., Olzomer, E. M., Beretta, M., Katen, A., et al. (2023). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry.

- Kumar, A., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 226-253.

- Larsen, M. B., Seltzman, H. H., Wyrick, C. D., et al. (2013). Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor. ACS Medicinal Chemistry Letters, 4(6), 549–553.

- Lindsley, C. W., et al. (2006). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 16(11), 2985-2989.

-

Bobonazarova, S., Torambetov, B., Burieva, D., Abdushukurov, A., & Kadirova, S. (2025). 2-{amino}-N-(3-methylphenyl)acetamide. IUCrData, 10(x250578).

- Wang, Y., et al. (2025). Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. European Journal of Medicinal Chemistry, 285, 117830.

- Blier, P. (2006). Dual serotonin and noradrenaline reuptake inhibitors: Focus on their differences. International Journal of Psychiatry in Clinical Practice, 10(S2), 22-32.

- A one-pot reductive amination of aldehydes and ketones with NaBH4 was developed with a view to providing efficient, economical and greener synthetic conditions. (n.d.).

- Shelton, R. C., et al. (2004). Combining norepinephrine and serotonin reuptake inhibition mechanisms for treatment of depression: a double-blind, randomized study.

- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences Review and Research, 89(2), 1-13.

- Stewart, C. A., et al. (2014). Antidepressants that inhibit both serotonin and norepinephrine reuptake impair long-term potentiation in hippocampus. Neuropsychopharmacology, 39(6), 1396-1404.

- Lee, J., et al. (2018). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. Molecules, 23(10), 2603.

- Wang, L., et al. (2008). Discovery of (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines as new apoptosis inducers using a cell- and caspase-based HTS assay. Bioorganic & Medicinal Chemistry Letters, 18(21), 5768-5771.

- An illustration depicting the mechanism of action of selective-serotonin reuptake inhibitors and serotonin-norepinephrine reuptake inhibitors within a synaptic cleft. (n.d.).

- Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. (n.d.). PharmGKB.

- Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004).

- 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. (2025).

- Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (2004).

- Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). (2020). YouTube.

- 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof. (2007).

Sources

- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. Discovery of (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines as new apoptosis inducers using a cell- and caspase-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 4. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 5. Dual serotonin and noradrenaline reuptake inhibitors: Focus on their differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ClinPGx [clinpgx.org]

- 9. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]

- 10. ijpsjournal.com [ijpsjournal.com]

A Senior Application Scientist's Guide to the Reductive Amination Synthesis of Secondary Amines

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the C-N Bond

In the landscape of modern drug discovery and fine chemical synthesis, the carbon-nitrogen bond is a cornerstone of molecular architecture. Among the myriad methods for its construction, reductive amination stands out for its reliability, versatility, and efficiency. This reaction, which forges a C-N single bond by reacting a carbonyl compound with a primary amine and a reducing agent, offers a controlled and high-yielding alternative to often problematic methods like direct N-alkylation with alkyl halides, which are frequently plagued by over-alkylation and low selectivity.[1] This guide provides a deep dive into the synthesis of secondary amines via this powerful transformation, focusing on the underlying mechanisms, critical choice of reagents, and field-proven protocols essential for laboratory success.

The Mechanistic Core: A Tale of Two Steps

At its heart, reductive amination is a sequential process that elegantly combines two fundamental organic reactions: the formation of an iminium ion and its subsequent reduction. Understanding this sequence is paramount to mastering the reaction and troubleshooting unforeseen challenges.

The process begins with the nucleophilic attack of a primary amine on the electrophilic carbon of an aldehyde or ketone.[2] This initial condensation, typically catalyzed by mild acid, forms a hemiaminal intermediate. The hemiaminal then dehydrates to yield a key intermediate: the iminium ion. The equilibrium of this first stage is highly pH-dependent. Mildly acidic conditions (pH ~5-7) are optimal as they facilitate the dehydration of the hemiaminal without excessively protonating the starting amine, which would render it non-nucleophilic.[1][2]

Once formed, the electrophilic iminium ion is readily and selectively reduced by a hydride source to furnish the final secondary amine product.[2][3] The success of a "one-pot" reductive amination hinges on the choice of a reducing agent that is potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[1]

Caption: The reaction pathway from a primary amine and carbonyl to a secondary amine.

The Reagent Matrix: Selecting the Right Reducing Agent

The choice of reducing agent is the most critical decision in designing a reductive amination protocol. The ideal reagent offers high chemoselectivity for the iminium ion over the carbonyl starting material, operational simplicity, and broad functional group tolerance.

| Reducing Agent | Formula | Key Characteristics & Causality | Common Solvents | Safety/Handling Notes |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | The Modern Workhorse: Mild and highly selective due to the electron-withdrawing acetate groups, which temper its hydridic character. It does not readily reduce aldehydes or ketones. The release of acetic acid can self-catalyze imine formation.[4][5] | DCE, DCM, THF | Moisture sensitive. Generally considered the safest and most versatile option.[6] |

| Sodium Cyanoborohydride | NaBH₃CN | The Classic Choice: The electron-withdrawing cyanide group makes it less reactive than NaBH₄. It is stable in mildly acidic conditions and selectively reduces the protonated iminium ion, enabling one-pot procedures.[1][3] | MeOH, EtOH | Highly Toxic: Can release toxic HCN gas upon exposure to strong acid or heat. Requires careful handling in a fume hood. |

| Sodium Borohydride | NaBH₄ | Economical but Less Selective: A powerful reducing agent that can readily reduce the starting aldehyde or ketone.[1][6] Its use often necessitates a two-step approach: pre-formation of the imine, followed by the addition of NaBH₄ to prevent competitive reduction of the carbonyl.[4] | MeOH, EtOH | Flammable solid; reacts with water to produce hydrogen gas. |

| Catalytic Hydrogenation | H₂ / Catalyst | The "Green" Alternative: Utilizes hydrogen gas and a heterogeneous catalyst (e.g., Pd/C, PtO₂, Raney Ni). The reaction produces only water as a byproduct. However, it is less functional-group-tolerant, as it can also reduce alkenes, alkynes, nitro groups, and other functionalities.[4] | MeOH, EtOH, EtOAc | Requires specialized high-pressure equipment. Catalysts can be pyrophoric. |

Field-Proven Protocol: Synthesis of N-Benzyl-cyclohexylamine via STAB

This protocol details a standard, reliable procedure for the reductive amination of cyclohexanone with benzylamine using sodium triacetoxyborohydride (STAB), a method prized for its high yield and operational simplicity.[5]

Caption: Step-by-step workflow for a typical reductive amination experiment.

Detailed Methodology:

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM, ~0.2 M relative to the limiting reagent). Add cyclohexanone (1.0 equivalent) followed by benzylamine (1.0 equivalent) via syringe. Stir the solution for 20-30 minutes at room temperature to allow for initial imine formation.

-

Reduction: Slowly add sodium triacetoxyborohydride (STAB, 1.5 equivalents) in portions over 10-15 minutes. The addition is often accompanied by a mild exotherm.

-

Reaction Execution: Allow the reaction to stir at room temperature. Monitor the reaction's progress periodically by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-12 hours).

-

Workup and Quenching: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure secondary amine.

Navigating Challenges: Troubleshooting and Side Reactions

A robust understanding of potential pitfalls is the mark of an experienced scientist. While reductive amination is highly reliable, certain issues can arise.

-

Incomplete Conversion: This often points to impure or wet reagents/solvents, especially when using moisture-sensitive hydrides like STAB.[6] Insufficient reaction time or suboptimal pH can also be culprits. For sluggish reactions involving ketones, the addition of a catalytic amount of acetic acid can be beneficial.[4]

-

Reduction of Carbonyl: If the starting aldehyde or ketone is consumed faster than the amine, it suggests the reducing agent is too powerful for a one-pot procedure. This is a common issue with NaBH₄ and indicates a switch to a more selective reagent like STAB is warranted, or a procedural change to a two-step protocol.[1]

-

Formation of Tertiary Amine: In some cases, the newly formed secondary amine product can react with another equivalent of the carbonyl, leading to a tertiary amine byproduct. This is more prevalent with unhindered aldehydes and amines. Using a slight excess of the primary amine can sometimes mitigate this issue.

-

Substrate Limitations: Very sterically hindered ketones or weakly nucleophilic amines (e.g., anilines with strong electron-withdrawing groups) may react slowly or not at all.[7] In these cases, exploring catalytic hydrogenation at elevated temperatures or alternative C-N coupling chemistries may be necessary.

Conclusion and Future Outlook

The reductive amination reaction is an indispensable tool in the synthesis of secondary amines, offering a powerful combination of efficiency, control, and broad applicability that is central to pharmaceutical and materials science.[7][8] The evolution from classic reagents like sodium cyanoborohydride to milder, safer, and often more effective alternatives such as sodium triacetoxyborohydride has cemented its role in modern synthetic laboratories. As the field continues to advance, the development of novel catalytic systems, including biocatalytic approaches using imine reductases (IREDs), promises to further enhance the enantioselectivity and sustainability of this cornerstone reaction, ensuring its relevance for years to come.[9]

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic-Chemistry.org. [Link]

-

Wikipedia. Reductive amination. Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry Steps. Reductive Amination. Chemistry Steps. [Link]

-

Organic Chemistry Tutor. Reductive Amination. Organic Chemistry Tutor. [Link]

-

Myers, A. C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry Department. [Link]

-

Organic Chemistry Data. Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

-

Podyacheva, E., et al. (2022). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

Methodological & Application

Illuminating the Cellular Landscape: A Guide to Benzylnaphthalen-1-ylmethylamine in Advanced Cellular Imaging

Introduction: Unveiling a Novel Fluorophore for Cellular Interrogation

In the dynamic world of cellular biology, fluorescent probes are indispensable tools that allow us to visualize the intricate machinery of life. The 1,8-naphthalimide scaffold has emerged as a privileged structure in the design of high-performance fluorophores, owing to its robust photophysical properties, synthetic tractability, and sensitivity to the local microenvironment.[1][2] This guide introduces Benzylnaphthalen-1-ylmethylamine , a promising yet under-explored derivative of the naphthalimide family, and provides a comprehensive overview of its potential applications and detailed protocols for its use in cellular imaging.

Naphthalimide-based dyes are characterized by their strong absorption in the near-UV to visible region, large Stokes shifts, and high fluorescence quantum yields, with their emission properties being highly dependent on the nature and substitution pattern of the aryl ring.[1][3] These characteristics make them exceptional candidates for a range of cellular imaging applications, including organelle tracking, ion detection, and sensing changes in cellular viscosity and polarity.[4][5][6][7][8] The introduction of a benzyl and a methylamine group to the naphthalimide core in Benzylnaphthalen-1-ylmethylamine is anticipated to confer specific properties, such as increased lipophilicity and the potential for specific interactions within the cellular environment, opening new avenues for its application. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals seeking to leverage the potential of this novel probe.

Predicted Photophysical Properties and Rationale

While specific experimental data for Benzylnaphthalen-1-ylmethylamine is not yet widely available, we can extrapolate its likely photophysical properties based on the extensive literature on analogous 1,8-naphthalimide derivatives.

| Property | Predicted Range/Value | Rationale |

| Absorption Maximum (λmax) | 360 - 450 nm | Naphthalimide derivatives typically absorb in this range. The specific substitution will fine-tune the exact wavelength.[3][9] |

| Emission Maximum (λem) | 430 - 560 nm | A significant Stokes shift is a hallmark of naphthalimides, leading to emission in the blue to green region of the spectrum.[3][9] |

| Stokes Shift | > 50 nm | The intramolecular charge transfer (ICT) character of the naphthalimide core results in a large separation between absorption and emission maxima, minimizing self-quenching.[3] |

| Quantum Yield (ΦF) | Moderate to High | The rigid, planar structure of the naphthalimide ring generally leads to high fluorescence quantum yields.[3] |

| Solvatochromism | Expected | The fluorescence of many naphthalimide derivatives is sensitive to the polarity of the surrounding environment, which can be exploited for sensing applications.[10][11] |

| Viscosity Sensitivity | Potential | The benzyl and methylamine groups may allow for intramolecular rotation, a key feature of fluorescent molecular rotors that are sensitive to viscosity.[5][8][12][13][14] |

Proposed Applications in Cellular Imaging

Based on its predicted properties, Benzylnaphthalen-1-ylmethylamine is a versatile candidate for several cellular imaging techniques.

Live-Cell Imaging of Cellular Membranes and Lipid Droplets

The lipophilic nature imparted by the benzyl group suggests that Benzylnaphthalen-1-ylmethylamine may preferentially accumulate in lipid-rich environments such as cellular membranes and lipid droplets.[7][8]

Experimental Workflow for Live-Cell Staining

Caption: Workflow for indirect immunofluorescence using a conjugated probe.

Protocol: Indirect Immunofluorescence

Materials:

-

Cells or tissue sections on slides/coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum or 1% BSA in PBS) [15]* Primary antibody specific to the target protein

-

Benzylnaphthalen-1-ylmethylamine-conjugated secondary antibody

-

PBS

-

Antifade mounting medium, with or without a nuclear counterstain (e.g., DAPI)

Procedure:

-

Sample Preparation:

-

Fix cells or tissue sections with 4% PFA for 10-15 minutes at room temperature. [15] * Wash three times with PBS for 5 minutes each.

-

If targeting an intracellular antigen, permeabilize the cells with permeabilization buffer for 10-15 minutes. [15] * Wash three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature. [15]

-

-

Antibody Incubation:

-

Dilute the primary antibody in blocking buffer to its recommended concentration.

-

Incubate the samples with the primary antibody for 1-2 hours at room temperature or overnight at 4°C. [16] * Wash three times with PBS for 5 minutes each. [16] * Dilute the Benzylnaphthalen-1-ylmethylamine-conjugated secondary antibody in blocking buffer.

-

Incubate the samples with the secondary antibody for 1 hour at room temperature, protected from light. [17] * Wash three times with PBS for 5 minutes each, protected from light. [17]

-

-

Mounting and Imaging:

-

(Optional) Incubate with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.

-

Wash once with PBS.

-

Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Image using a fluorescence or confocal microscope with the appropriate filter sets.

-

Flow Cytometry

Flow cytometry allows for the high-throughput analysis of cell populations. [18][19][20][21]Benzylnaphthalen-1-ylmethylamine, particularly when conjugated to antibodies, can be used to identify and quantify specific cell types within a heterogeneous mixture. [18]

Flow Cytometry Staining Principle

Caption: Principle of cell staining for flow cytometry analysis.

Protocol: Cell Staining for Flow Cytometry

Materials:

-

Single-cell suspension of your sample

-

Flow cytometry staining buffer (e.g., PBS with 1-2% BSA or FBS)

-